1,2-Epoxydodecane

Catalog No.
S1894550
CAS No.
2855-19-8
M.F
C12H24O
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxydodecane

CAS Number

2855-19-8

Product Name

1,2-Epoxydodecane

IUPAC Name

2-decyloxirane

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3

InChI Key

MPGABYXKKCLIRW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC1CO1

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)

Canonical SMILES

CCCCCCCCCCC1CO1

Organic Synthesis

1,2-Epoxydodecane can act as a starting material for various organic synthesis reactions. The epoxide ring (a three-membered oxygen-carbon bond) can be opened using different reagents to generate new functional groups. This allows researchers to create complex molecules with specific properties ().

Material Science Applications

The potential use of 1,2-Epoxydodecane in material science is being explored. Epoxides can participate in polymerization reactions, forming long chain molecules (polymers). Depending on the polymerization process, 1,2-Epoxydodecane could be a building block for new materials with unique characteristics ().

Reference Compound

1,2-Epoxydodecane is a colorless, clear liquid with the molecular formula C12H24OC_{12}H_{24}O and a molecular weight of approximately 184.32 g/mol. This compound features an epoxy group, which is a three-membered cyclic ether, contributing to its high reactivity. It is highly flammable and sensitive to moisture, decomposing upon exposure to moist air. Notably, it is insoluble in water and has a boiling point ranging from 255 to 257°F at 15 mmHg .

1,2-Epoxydodecane is classified as an epoxide, which makes it highly reactive. It can undergo polymerization reactions when exposed to catalysts or heat, often resulting in violent reactions. This compound reacts with acids, bases, and various oxidizing and reducing agents. Additionally, it is incompatible with strong oxidizers, strong acids, and strong bases .

Key Reactions:

  • Polymerization: Can polymerize violently under certain conditions.
  • Hydrolysis: Reacts with water in the presence of acids or other catalysts.
  • Oxidation/Reduction: Reacts with oxidizing agents and reducing agents.

1,2-Epoxydodecane can be synthesized through several methods:

  • Epoxidation of Dodecene: The most common method involves the reaction of dodecene with peracids (like m-chloroperbenzoic acid) under controlled conditions.
  • Halohydrin Method: This involves the formation of a halohydrin followed by intramolecular cyclization.
  • Direct Oxidation: Using oxidizing agents such as hydrogen peroxide in the presence of catalysts.

Each method has its advantages depending on the desired yield and purity of the final product.

1,2-Epoxydodecane has several applications across various industries:

  • Chemical Intermediates: Used in the synthesis of other chemical compounds.
  • Polymer Production: Serves as a monomer in the manufacture of polymers and resins.
  • Coatings: Utilized in protective coatings due to its reactivity and ability to form cross-linked structures.

Research on interaction studies involving 1,2-epoxydodecane primarily focuses on its reactivity with various chemical agents. Its interactions with nucleophiles (such as amines and alcohols) can lead to ring-opening reactions that are significant in synthetic organic chemistry. Additionally, studies on its potential health effects emphasize the need for careful handling due to its irritant properties .

Several compounds share structural similarities with 1,2-epoxydodecane. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaKey Features
1,2-EpoxydecaneC10H20OC_{10}H_{20}OShorter carbon chain; less reactive than dodecane .
1,2-EpoxyhexadecaneC16H32OC_{16}H_{32}OLonger carbon chain; higher boiling point; similar reactivity .
Styrene oxideC8H8OC_{8}H_{8}OAromatic compound; distinct reactivity profile due to aromaticity .
1,2-EpoxybutaneC4H8OC_{4}H_{8}OSmaller size; different applications in organic synthesis .

Uniqueness of 1,2-Epoxydodecane

What sets 1,2-epoxydodecane apart from these similar compounds is its medium carbon chain length which balances reactivity and stability. Its applications in polymer chemistry are particularly notable due to its ability to form stable cross-linked structures while maintaining a manageable level of volatility.

Boiling Point and Vapor Pressure Profiles

1,2-Epoxydodecane exhibits characteristic thermodynamic behavior typical of long-chain epoxy compounds. The compound demonstrates a boiling point of 124-125°C at 15 mmHg pressure [1] [2] [3], which translates to approximately 85°C at 1 mmHg [4]. This pressure-dependent boiling behavior follows the Clausius-Clapeyron relationship, indicating normal liquid-vapor equilibrium characteristics for organic epoxides.

The vapor pressure profile shows a value of 2 mmHg at 100°C [1] [2] [3], demonstrating relatively low volatility at moderate temperatures. This vapor pressure characteristic is consistent with the compound's molecular weight of 184.32 g/mol [1] [2] [3] and its twelve-carbon aliphatic chain structure. The calculated critical temperature reaches 680.60 K with a corresponding critical pressure of 1977.07 kPa [5], values derived through Joback group contribution methods.

Thermodynamic calculations indicate an enthalpy of vaporization of 46.73 kJ/mol [5], which reflects the energy required to overcome intermolecular forces during the liquid-to-vapor phase transition. The enthalpy of formation in the gas phase is calculated at -350.21 kJ/mol [5], providing insight into the compound's thermodynamic stability.

Density and Refractive Index Measurements

Density measurements consistently show 1,2-Epoxydodecane has a density of 0.844 g/mL at 25°C [1] [2] [3]. This value corresponds to a specific gravity of 0.84 at 20/20°C [4], indicating the compound is less dense than water. The density value is characteristic of aliphatic epoxides and reflects the molecular packing efficiency of the twelve-carbon chain with the terminal epoxy functional group.

Refractive index measurements demonstrate values ranging from 1.435 to 1.437 [1] [2] [3]. The narrow range indicates consistent optical properties across different sample preparations and suppliers. The refractive index value of approximately 1.436 [6] falls within the expected range for aliphatic epoxides of similar molecular weight and chain length. These optical properties are essential for quality control and identification purposes in analytical applications.

Spectroscopic Identification

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides definitive identification of 1,2-Epoxydodecane through characteristic absorption bands associated with the epoxy functional group and aliphatic chain. The most diagnostic absorption occurs at 915 cm⁻¹, attributed to the carbon-oxygen stretching vibration of the oxirane ring [7] [8] [9]. This absorption band is considered the most reliable for epoxy group identification and quantitative analysis in polymer chemistry applications.

A complementary epoxy-specific absorption appears at 3056 cm⁻¹, corresponding to the symmetric carbon-hydrogen stretching vibration of the oxirane ring [7] [8] [9]. While this peak is smaller in intensity compared to the 915 cm⁻¹ band, it provides additional confirmation of epoxy group presence. The position of this absorption is characteristic of three-membered ring strain effects on the carbon-hydrogen bond.

The aliphatic chain contributions appear as asymmetric carbon-hydrogen stretching vibrations between 2925-2967 cm⁻¹ and symmetric stretching between 2855-2872 cm⁻¹ [7]. Carbon-hydrogen bending vibrations are observed in the range 1455-1362 cm⁻¹ [7]. These absorptions confirm the presence of the twelve-carbon aliphatic chain and distinguish the compound from shorter-chain epoxides.

Nuclear Magnetic Resonance (NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic chemical shift patterns for 1,2-Epoxydodecane. The epoxy ring protons appear in the range 2.5-3.5 ppm [10] [11], with the specific chemical shift at approximately 2.90 ppm for the oxirane protons [12]. This upfield shift compared to other ether protons reflects the unique electronic environment created by ring strain in the three-membered epoxy ring.

Protons on carbon atoms adjacent to the epoxy oxygen demonstrate chemical shifts between 3.4-4.5 ppm [10] [11], showing the deshielding effect of the electronegative oxygen atom. The methylene protons throughout the aliphatic chain resonate between 1.2-1.7 ppm [12], while the terminal methyl group appears at 0.8-1.0 ppm [12]. These assignments are consistent with spectra obtained in deuterated chloroform (CDCl₃) as the standard NMR solvent [13].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides structural confirmation through characteristic carbon chemical shifts. Epoxy ring carbons typically appear in the range 45-55 ppm , with the unique chemical shift pattern reflecting ring strain effects. The aliphatic chain carbons demonstrate chemical shifts between 14-32 ppm, with the terminal methyl carbon appearing at the upfield end of this range and internal methylene carbons showing progressively downfield shifts based on their position in the chain.

Chromatographic Purity Assessment

Gas Chromatography (GC) represents the primary analytical method for purity determination of 1,2-Epoxydodecane. Commercial suppliers consistently report purities of ≥95.0% as determined by gas chromatographic analysis [4] [15]. The flame ionization detector (FID) provides sensitive and quantitative detection suitable for routine purity assessment. Gas chromatographic retention behavior allows separation from structural isomers and related impurities that may arise during synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful confirmatory technique for structure identification and impurity characterization [16]. The mass spectral fragmentation pattern provides definitive molecular identification through the molecular ion peak at m/z 184, corresponding to the molecular weight. Characteristic fragmentation includes loss of formaldehyde (30 mass units) from the epoxy ring and sequential loss of methylene units from the aliphatic chain.

High Performance Liquid Chromatography (HPLC) offers quantitative analysis capabilities for reaction monitoring and kinetic studies [17]. UV detection at appropriate wavelengths allows monitoring of concentration changes during chemical transformations. The method proves particularly valuable for studying epoxy ring-opening reactions where the product has different chromatographic behavior compared to the starting material.

Thin Layer Chromatography (TLC) provides rapid qualitative assessment for preliminary purity evaluation. UV visualization enables detection of impurities that may absorb at standard wavelengths. While less quantitative than instrumental methods, TLC serves as a cost-effective screening tool for routine quality control applications.

Physical Description

1,2-epoxydodecane is a clear colorless liquid. (NTP, 1992)
Liquid

XLogP3

5.2

Boiling Point

255 to 257 °F at 15 mm Hg (NTP, 1992)

Flash Point

112 °F (NTP, 1992)

Density

0.844 (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 148 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (29.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.25 mm Hg at 77 °F (NTP, 1992)

Pictograms

Irritant

Irritant

Other CAS

2855-19-8

Wikipedia

1,2-epoxydodecane

Methods of Manufacturing

PROBABLY BY REACTION OF 1-DODECENE WITH A PEROXY ACID, EG, PERACETIC ACID

General Manufacturing Information

Mining (except oil and gas) and support activities
Oxirane, 2-decyl-: ACTIVE

Dates

Last modified: 08-16-2023

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